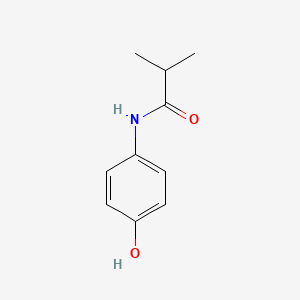

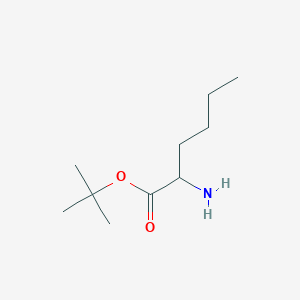

N-(4-hydroxyphenyl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-hydroxyphenyl)-2-methylpropanamide (NHPMA) is an organic compound belonging to the class of amides. It is a colorless, odorless, and slightly water-soluble solid. NHPMA has a wide range of applications in the field of scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.

Aplicaciones Científicas De Investigación

- Research Findings :

- Research Findings :

- Research Findings :

Antiviral Activity Against Flaviviruses

Catalysis and Industrial Applications

Anticancer Properties

Mecanismo De Acción

Target of Action

N-(4-hydroxyphenyl)-2-methylpropanamide, also known as Fenretinide , has been found to inhibit the growth of several human cancer cell lines. It acts through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It also targets DENV/ZIKV/WNV non-structural protein 5 (NS5) .

Mode of Action

N-(4-hydroxyphenyl)-2-methylpropanamide interacts with its targets, leading to a variety of changes. It inhibits cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A . It induces apoptosis in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines .

Biochemical Pathways

The biochemical pathways affected by N-(4-hydroxyphenyl)-2-methylpropanamide are complex. It is associated with the accumulation of reactive oxygen species (ROS), resulting in cell death through apoptosis and/or necrosis . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds .

Result of Action

The molecular and cellular effects of N-(4-hydroxyphenyl)-2-methylpropanamide’s action are significant. It causes ceramide (a wax-like substance) to build up in tumor cells . It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-hydroxyphenyl)-2-methylpropanamide. It’s worth noting that pharmaceuticals like N-(4-hydroxyphenyl)-2-methylpropanamide can accumulate in the aquatic environment, which may have implications for its stability and action .

Propiedades

IUPAC Name |

N-(4-hydroxyphenyl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-3-5-9(12)6-4-8/h3-7,12H,1-2H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMSPBFXRDSSPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazole](/img/structure/B2585422.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2585423.png)

![Methyl 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate](/img/structure/B2585431.png)

![2-(3,5-Dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2585436.png)

![7-[4-(Benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2585440.png)

![7-(3-chlorophenyl)-3-(3-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2585442.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3,4,5-trimethoxybenzoate](/img/structure/B2585443.png)

![1-(5-fluoropentyl)-N-[1-(4-fluorophenyl)-1-methylethyl]-1H-indazole-3-carboxamide](/img/structure/B2585444.png)